1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a reduction in tumor growth .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
For instance, some derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Cellular Effects
In cellular contexts, 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid and its derivatives may have significant effects. For example, certain derivatives have been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Some studies suggest that pyrrolopyridine derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, impacting its stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role as a potential therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring structure but different positional isomerism.
1H-Pyrrolo[3,2-c]pyridine: This compound also features a fused pyrrole and pyridine ring but differs in the connectivity of the rings.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)4-10-6/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCCMHXRFLJCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562537 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130473-27-7 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130473-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives described in the research?
A1: The research outlines a practical synthesis of this compound derivatives starting from pyrrole-2-carboxaldehydes [, ]. This is significant because it provides a defined route to these compounds, which can be further modified and explored for various applications.
Q2: How was the structure of the synthesized 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester confirmed?
A2: The structure of the synthesized compound was confirmed using X-ray crystallography []. This technique allowed researchers to determine the exact arrangement of atoms within the molecule, proving that the synthesized compound was indeed the desired 1H-pyrrolo[2,3-c]pyridine derivative and not the isomeric pyrrolo[3,2-c]pyridine.
Q3: What information does the X-ray crystallography provide about the packing of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester molecules?
A3: The X-ray crystallography data reveals that the molecules of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester are arranged in a distinctive "V" shape []. This arrangement arises from the stacking of the azaindole rings in one set of parallel planes and the phenyl rings in another set, with interplanar distances of 3.50 Å and 3.83 Å, respectively []. Understanding the molecular packing can be crucial for predicting properties like solubility and stability, which are important for further applications.
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